D,L-Dropropizine N,N-Dioxide
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Overview
Description
D,L-Dropropizine N,N-Dioxide is a chemical compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is a derivative of dropropizine, a known antitussive agent used to suppress cough. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a dihydroxypropyl group, along with two N-oxide functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Dropropizine N,N-Dioxide typically involves the oxidation of dropropizine. One common method includes the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N,N-dioxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
D,L-Dropropizine N,N-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide functionalities back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Dropropizine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
D,L-Dropropizine N,N-Dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of D,L-Dropropizine N,N-Dioxide involves its interaction with peripheral sensory receptors in the respiratory tract. It acts as a peripheral antitussive agent by inhibiting the cough reflex at the sensory nerve endings. The compound does not exert central nervous system effects, making it a safer alternative to centrally acting antitussive agents .
Comparison with Similar Compounds
Similar Compounds
Levodropropizine N,N-Dioxide: A stereoisomer with similar antitussive properties.
Dropropizine: The parent compound without the N-oxide functionalities.
Uniqueness
D,L-Dropropizine N,N-Dioxide is unique due to its dual N-oxide functionalities, which enhance its solubility and potentially its biological activity. Compared to levodropropizine N,N-dioxide, it is a racemic mixture, offering a broader range of biological interactions .
Properties
CAS No. |
152237-41-7 |
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Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-(1,4-dioxido-4-phenylpiperazine-1,4-diium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O4/c16-11-13(17)10-14(18)6-8-15(19,9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 |
InChI Key |
ORQHBRZAGJIZCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CC(CO)O)[O-])(C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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